1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone
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Description
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone is a useful research compound. Its molecular formula is C13H14FNO2S and its molecular weight is 267.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A versatile synthetic approach for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are analogous to the 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone, has been reported. These compounds can function as carbon-atom bridged morpholines, and their synthesis begins with 4R-hydroxy-L-proline. This methodology is significant for producing backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022).
Chemical Reactions and Derivatives
- Bridged bicyclic morpholinethiones have been synthesized from respective cis-disubstituted tetrahydrofuran, leading to compounds like 2-oxa-5-azabicyclo[2.2.1]heptane-6-thione (Walker et al., 2011). These compounds play a crucial role in the development of novel heteroaryl-annulated bicyclic morpholines.
Radiopharmaceutical Applications
- Compounds like 2-exo-(2′-Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane, which are structurally related to the specified chemical, have been used in the radiosynthesis of potent epibatidine-based radioligands for nicotinic acetylcholine receptor PET imaging. This showcases the potential application of such compounds in medical imaging and diagnostics (Roger et al., 2006).
Antitumor Activities
- Derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, which are structurally similar to the specified compound, have shown antitumor activity. These compounds have demonstrated cytotoxicity against specific cell lines and inhibited tumor growth in vivo, indicating their potential as antitumor agents (Singh & Micetich, 2003).
Synthesis of Chiral Derivatives
- Synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems from carbohydrates demonstrates the diverse synthetic applications of compounds structurally related to the one . These synthesis pathways offer potential in drug discovery and development of novel pharmacological agents (Francisco et al., 2003).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S/c14-9-1-3-12(4-2-9)18-8-13(16)15-6-11-5-10(15)7-17-11/h1-4,10-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHPRZZDYGKXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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